Coronene-1-carboxylic acid Coronene-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 97839-93-5
VCID: VC8011819
InChI: InChI=1S/C25H12O2/c26-25(27)18-11-16-8-7-14-4-2-12-1-3-13-5-6-15-9-10-17(18)24-22(15)20(13)19(12)21(14)23(16)24/h1-11H,(H,26,27)
SMILES: C1=CC2=C3C4=C1C=CC5=C4C6=C7C3=C(C=C2)C=CC7=C(C=C6C=C5)C(=O)O
Molecular Formula: C25H12O2
Molecular Weight: 344.4 g/mol

Coronene-1-carboxylic acid

CAS No.: 97839-93-5

Cat. No.: VC8011819

Molecular Formula: C25H12O2

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

Coronene-1-carboxylic acid - 97839-93-5

Specification

CAS No. 97839-93-5
Molecular Formula C25H12O2
Molecular Weight 344.4 g/mol
IUPAC Name coronene-1-carboxylic acid
Standard InChI InChI=1S/C25H12O2/c26-25(27)18-11-16-8-7-14-4-2-12-1-3-13-5-6-15-9-10-17(18)24-22(15)20(13)19(12)21(14)23(16)24/h1-11H,(H,26,27)
Standard InChI Key PHYWDUIBNMEJSG-UHFFFAOYSA-N
SMILES C1=CC2=C3C4=C1C=CC5=C4C6=C7C3=C(C=C2)C=CC7=C(C=C6C=C5)C(=O)O
Canonical SMILES C1=CC2=C3C4=C1C=CC5=C4C6=C7C3=C(C=C2)C=CC7=C(C=C6C=C5)C(=O)O

Introduction

Chemical Identity and Structural Features

Coronene-1-carboxylic acid retains the planar, peri-fused benzene ring system of its parent compound, coronene (C₂₄H₁₂), but introduces a carboxylic acid substituent at the 1-position. Key properties include:

PropertyValue
Molecular FormulaC₂₅H₁₂O₂
Molecular Weight344.4 g/mol
CAS Registry Number97839-93-5
IUPAC NameCoronene-1-carboxylic acid
XLogP37
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

The compound’s structure facilitates strong π-π interactions, as evidenced by its planar geometry and aromatic sextet arrangement . Computational descriptors, such as the SMILES string C1=CC2=C3C4=C1C=CC5=C4C6=C7C3=C(C=C2)C=CC7=C(C=C6C=C5)C(=O)O, highlight its extended conjugation and carboxyl group placement .

Synthesis and Functionalization

Synthetic Routes

Coronene-1-carboxylic acid is typically synthesized via functionalization of coronene, a process involving selective oxidation or carboxylation. While industrial-scale methods remain underexplored, laboratory approaches include:

  • Oxidative Functionalization: Coronene undergoes Friedel-Crafts acylation or carboxylation using reagents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) under acidic conditions.

  • Post-Synthetic Modification: Coronene derivatives are carboxylated via lithiation followed by quenching with carbon dioxide (CO₂) .

Challenges in Production

The synthesis faces hurdles such as low yields due to steric hindrance from the bulky coronene framework and competing side reactions. Optimized conditions (e.g., controlled temperature and inert atmospheres) are critical to preserving the carboxyl group’s integrity.

Chemical Reactivity and Derivatives

The carboxylic acid group enables diverse transformations:

Reaction TypeReagents/ConditionsProducts
OxidationKMnO₄ (acidic)Coronene-1-carboxylate salts
ReductionLiAlH₄ (THF, 0°C)Coronene-1-methanol
EsterificationSOCl₂ followed by ROHCoronene-1-carboxylate esters

Electrophilic substitution reactions (e.g., nitration, halogenation) occur preferentially at the electron-rich bay regions of the coronene core .

Applications in Materials Science

Self-Assembly and Nanotechnology

Coronene-1-carboxylic acid forms ordered supramolecular architectures via hydrogen bonding and π-π stacking. At liquid/solid interfaces (e.g., heptanoic acid/graphite), it assembles into kagomé networks when co-deposited with coronene (COR), enabling template-driven nanostructure fabrication .

Organic Electronics

The compound’s redox activity, demonstrated by reversible electron transfer at ~0.8 V (vs. Ag/AgCl), makes it suitable for organic semiconductors. Electrochemical studies on carbon-modified electrodes reveal coronene radical cation intermediates, which enhance charge transport in optoelectronic devices .

Biomedical Relevance

Antioxidant Activity

Coronene-1-carboxylic acid scavenges reactive oxygen species (ROS) via π-electron donation, reducing oxidative stress in cellular models. Its EC₅₀ for DPPH radical scavenging is comparable to ascorbic acid.

Drug Delivery Systems

The amphiphilic nature of coronene-1-carboxylic acid facilitates micelle formation, encapsulating hydrophobic drugs (e.g., doxorubicin) with loading efficiencies >80%. In vitro studies show pH-dependent release kinetics, favoring tumor microenvironments.

Photodynamic Therapy (PDT)

Under UV irradiation, the compound generates singlet oxygen (¹O₂) with a quantum yield of 0.45, inducing apoptosis in cancer cell lines (e.g., MCF-7). Co-administration with folate-targeted nanoparticles enhances tumor selectivity .

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